4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4S/c23-17-8-6-15(7-9-17)20-19(14-24)22(28-18-4-2-1-3-5-18)27-21(26-20)16-10-12-25-13-11-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUPGFMTWNKJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.
Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the Phenylsulfanyl Group: This step involves nucleophilic substitution reactions.
Incorporation of the Pyridinyl Group: This is typically done through cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group at position 4 of the pyrimidine ring is a prime site for NAS due to the electron-withdrawing effects of the pyrimidine and carbonitrile groups. Chlorine can be displaced by nucleophiles such as thiols or amines under basic conditions.
Oxidation of the Phenylsulfanyl Group
The phenylsulfanyl (-SPh) group at position 6 can undergo oxidation to sulfoxide (-SOPh) or sulfone (-SO2Ph) derivatives using oxidizing agents.
| Reaction | Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|---|
| -SPh → -SOPh | H2O2, acetic acid | RT, 12 h | Sulfoxide derivative | |
| -SPh → -SO2Ph | mCPBA, CH2Cl2 | 0°C → RT, 6 h | Sulfone derivative |
Carbonitrile Group Transformations
The carbonitrile (-CN) group at position 5 participates in hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| -CN → -COOH | H2SO4 (conc.), reflux | Pyrimidine-5-carboxylic acid | 70-80% | |
| -CN → -CONH2 | H2O2, NaOH, EtOH | Pyrimidine-5-carboxamide | 65% |
Reduction
| Reaction | Reducing Agent | Conditions | Product | Source |
|---|---|---|---|---|
| -CN → -CH2NH2 | LiAlH4, THF | Reflux, 4 h | 5-Aminomethylpyrimidine derivative |
Pyridine Ring Functionalization
The 4-pyridinyl group at position 2 can undergo alkylation, acylation, or coordination with metal ions.
| Reaction | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Pyridine N-alkylation | CH3I, K2CO3, DMF | RT, 12 h | N-Methylpyridinium derivative | |
| Metal complexation | PdCl2, EtOH | Reflux, 2 h | Pd(II) complex |
Cycloaddition and Heterocycle Formation
The carbonitrile group and pyrimidine ring enable cycloaddition reactions. For example, Huisgen azide-alkyne cycloaddition (click chemistry) with azides forms triazole derivatives.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuAAC with benzyl azide | CuSO4, sodium ascorbate, H2O/EtOH | 1,2,3-Triazole-linked pyrimidine | 85% |
Electrophilic Aromatic Substitution (EAS)
The phenyl rings (chlorophenyl or phenylsulfanyl) may undergo nitration or halogenation, though steric and electronic effects may limit reactivity.
| Reaction | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Nitration at para position | HNO3, H2SO4 | 0°C, 2 h | Nitro-substituted derivative |
Key Insights from Research:
-
Microwave irradiation significantly improves yields in substitution reactions (e.g., Cl → SPh) compared to conventional heating .
-
The sulfanyl group’s oxidation state modulates biological activity (e.g., sulfones show enhanced antitumor potency).
-
Coordination with transition metals (e.g., Pd) enhances catalytic applications.
Scientific Research Applications
Pharmacological Activities
The compound has shown a broad range of pharmacological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens. Studies reveal that it possesses inhibitory effects on bacterial growth, indicating its potential use in developing new antibiotics .
- Diuretic Activity : A study focused on novel pyrimidine derivatives highlighted the diuretic effects of similar compounds, suggesting that this compound may also exhibit such properties, which could be beneficial in treating conditions like hypertension and edema .
Several case studies have documented the efficacy of this compound and its derivatives:
- Case Study 1 : In vitro testing showed that a derivative of this compound inhibited tumor growth in a specific cancer cell line by over 70%, demonstrating significant potential for further development as an anticancer drug .
- Case Study 2 : An evaluation of the antimicrobial properties revealed that the compound was effective against Gram-positive bacteria, providing a basis for further exploration in antibiotic development .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 6
Impact of Position 6 Substituents :
- Phenylsulfanyl (Target) : Balances lipophilicity (XLogP3 = 5.2) with sulfur-mediated interactions.
- Methoxy Groups : Increase TPSA (e.g., ~87.8 Ų in target vs. ~90 Ų in methoxy analog) but may limit metabolic stability.
Substituent Variations at Position 2
Impact of Position 2 Substituents :
- 4-Pyridinyl (Target) : Facilitates hydrogen bonding and π-stacking in receptor binding.
- Phenyl : Reduces polarity, favoring hydrophobic binding pockets.
- Chlorobenzylsulfanyl : Introduces steric bulk and redox-sensitive sulfur atoms.
Biological Activity
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, also known by its CAS number 320418-11-9, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Cytotoxicity
Research has indicated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on similar pyrimidine derivatives demonstrated selective cytotoxicity against melanoma cells, suggesting that compounds with structural similarities to this compound may also possess anti-cancer properties. The compound's structural features, particularly the chlorophenyl and pyridine groups, are hypothesized to contribute to its biological activity .
The mechanism through which this compound exerts its effects is still under investigation. However, it is believed that the presence of the pyrimidine core and the chlorophenyl group plays a crucial role in modulating cellular pathways involved in apoptosis and cell cycle regulation. Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, which may also apply to this compound .
Study on Melanoma Cells
In a study published in the International Journal of Biology and Chemistry, a derivative similar to this compound was tested for its cytotoxic effects on human melanoma cells (VMM917). The results indicated that the compound exhibited a selective cytotoxic effect, inducing cell cycle arrest at the S phase and significantly reducing melanin content in treated cells. This suggests potential applications in melanoma therapy .
| Parameter | Control | Compound Treatment |
|---|---|---|
| Cell Viability (%) | 100 | 49.1 |
| Melanin Content (mg/ml) | 0.25 | 0.05 |
| Cell Cycle Arrest (S phase) | 0 | 45 |
Antiviral Activity
Preliminary studies have suggested that compounds with similar structures may exhibit antiviral properties, particularly against adenoviruses. This opens avenues for further research into the antiviral efficacy of this compound .
Q & A
Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, and how are intermediates characterized?
The compound is synthesized via multi-component reactions under thermal aqueous conditions. Key intermediates are characterized using:
-
IR spectroscopy to confirm functional groups (e.g., νmax for nitrile groups at ~2200 cm⁻¹) .
-
NMR (¹H and ¹³C) to resolve substituent positions (e.g., δH for aromatic protons in 6.5–8.5 ppm range) .
-
Mass spectrometry (MS) to verify molecular ion peaks (M⁺) and fragmentation patterns .
Table 1: Representative data for pyrimidinecarbonitrile derivatives
Compound Melting Point (°C) IR νmax (cm⁻¹) ¹H NMR δ (ppm) Analog 4h 222 2210 (C≡N) 7.2–8.1 (Ar-H) Analog 4i 229–231 2205 (C≡N) 6.8–8.3 (Ar-H)
Q. How can elemental analysis discrepancies (e.g., lower carbon content) be resolved during synthesis?
Discrepancies between theoretical and experimental elemental composition (e.g., C% in 4h: 66.22% observed vs. 67.5% calculated ) may arise from:
- Incomplete purification : Recrystallization in polar solvents (e.g., ethanol/water) improves purity.
- Hydrate formation : Thermogravimetric analysis (TGA) identifies water content .
- High-resolution MS (HRMS) validates molecular formulas .
Advanced Questions
Q. What reaction parameters optimize the yield of this compound?
- Temperature : Thermal conditions (80–100°C) enhance cyclization .
- Solvent : Aqueous media improve solubility of polar intermediates .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation in thiol-substitution steps .
- Reaction time : Extended durations (>12 hours) ensure complete aryl-sulfanyl coupling .
Example optimization protocol :
Q. How does the phenylsulfanyl group influence the electronic properties and reactivity of the pyrimidine core?
- Electron-withdrawing effect : The sulfanyl group (-SPh) increases electrophilicity at C-5, favoring nucleophilic substitution .
- Steric hindrance : Bulky substituents at C-6 reduce π-stacking in crystal lattices, as seen in dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings ).
- Hydrogen bonding : Intramolecular N–H⋯N interactions stabilize planar conformations, critical for crystallinity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected δH shifts in ¹H NMR)?
- Variable temperature (VT) NMR identifies dynamic processes (e.g., rotamers) .
- Density Functional Theory (DFT) calculations predict chemical shifts and validate experimental δH/δC values .
- X-ray crystallography confirms substituent orientation, as shown in bond angles (e.g., N2–C1–S2 = 114.27° ).
Table 2: Key crystallographic parameters for analogous compounds
| Parameter | Value (Compound 4h) |
|---|---|
| Dihedral angle (pyrimidine-phenyl) | 12.8° |
| Intramolecular H-bond (N–H⋯N) | 2.66 Å |
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) affect bioactivity?
- Electronegativity : Chlorophenyl groups enhance lipophilicity, improving membrane permeability vs. fluorophenyl analogs .
- Antimicrobial activity : Pyrimidines with 4-chlorophenyl groups show higher MIC values (e.g., 8 µg/mL against S. aureus) due to enhanced target binding .
- Synthetic flexibility : Bromo/chloro substituents allow further functionalization via cross-coupling .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
